molecular formula C23H23N3O2S B254116 2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide

2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide

Cat. No. B254116
M. Wt: 405.5 g/mol
InChI Key: CYBSKIUZKKAIHS-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide is a thiazolidine derivative compound. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide has potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway. It is also believed to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects
2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can inhibit tumor growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide in lab experiments include its potential as an anticancer and anti-inflammatory agent. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

Future research on 2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies could also investigate the mechanism of action of the compound and its potential interactions with other drugs. Additionally, research could be conducted to improve the solubility and stability of the compound for more effective use in experiments.

Synthesis Methods

The synthesis of 2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide involves the reaction between 3,4-dimethylbenzaldehyde, 4-methylbenzaldehyde, and thiosemicarbazide. The reaction is catalyzed by acetic acid and yields the desired compound. The compound is then purified by recrystallization.

properties

Product Name

2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(2Z)-2-cyano-2-[5-[(3,4-dimethylphenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide

InChI

InChI=1S/C23H23N3O2S/c1-14-5-9-18(10-6-14)26-22(28)20(12-17-8-7-15(2)16(3)11-17)29-23(26)19(13-24)21(27)25-4/h5-11,20H,12H2,1-4H3,(H,25,27)/b23-19-

InChI Key

CYBSKIUZKKAIHS-NMWGTECJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.